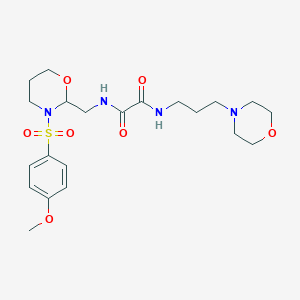![molecular formula C18H22N2O5 B3006705 Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034606-86-3](/img/structure/B3006705.png)
Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[2.5]octane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[25]octane-1-carboxylate is a complex organic compound featuring a spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This often involves the use of a base such as sodium hydride (NaH) to deprotonate the precursor, followed by cyclization under controlled conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group is introduced via a nucleophilic substitution reaction. This step may involve the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the benzo[d][1,3]dioxole moiety to the spirocyclic core.
Carbamoylation: The carbamoyl group is introduced using a reagent such as carbonyldiimidazole (CDI) or a similar carbamoylating agent. This step typically requires anhydrous conditions and a suitable solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the spirocyclic core. Reagents like sodium azide (NaN₃) can be used for such transformations.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether.
Substitution: NaN₃ in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Amine derivatives of the spirocyclic core.
Substitution: Azide-substituted spirocyclic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel organic compounds.
Biology
Biologically, the compound has been studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research has focused on its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines by interfering with cellular processes such as mitosis.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
作用機序
The mechanism of action of Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the spirocyclic core can provide steric hindrance, affecting the binding affinity and specificity. This compound can modulate pathways involved in cell cycle regulation, apoptosis, and signal transduction.
類似化合物との比較
Similar Compounds
Methyl 6-azaspiro[2.5]octane-1-carboxylate: Lacks the benzo[d][1,3]dioxole moiety, resulting in different biological activity.
Benzo[d][1,3]dioxole-5-carboxylate derivatives: These compounds do not have the spirocyclic core, which affects their chemical reactivity and biological properties.
Uniqueness
The uniqueness of Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[2.5]octane-1-carboxylate lies in its combination of a spirocyclic core and a benzo[d][1,3]dioxole moiety. This dual structural feature provides a distinct set of chemical and biological properties, making it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
methyl 6-(1,3-benzodioxol-5-ylmethylcarbamoyl)-6-azaspiro[2.5]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-23-16(21)13-9-18(13)4-6-20(7-5-18)17(22)19-10-12-2-3-14-15(8-12)25-11-24-14/h2-3,8,13H,4-7,9-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGASXAPFMVSCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine hydrochloride](/img/new.no-structure.jpg)
![4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B3006627.png)

![{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine](/img/structure/B3006629.png)
![4-Methoxy-2-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-1,3-benzothiazole](/img/structure/B3006630.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3006632.png)






